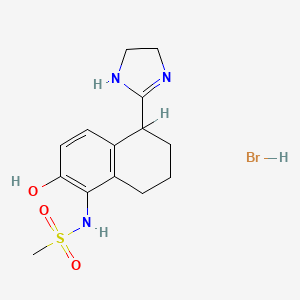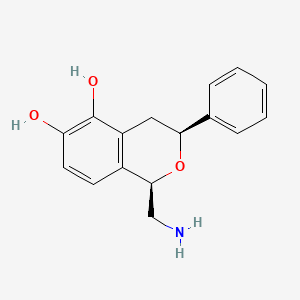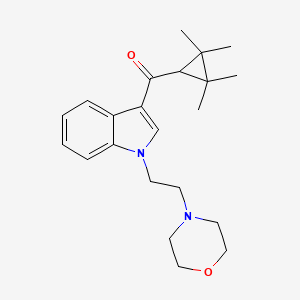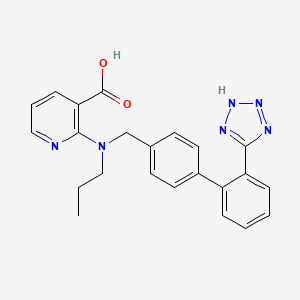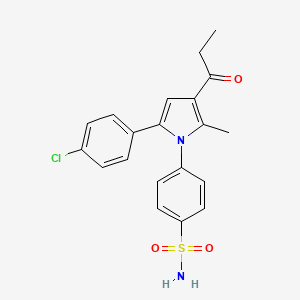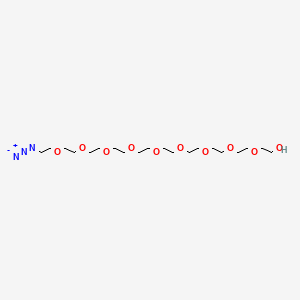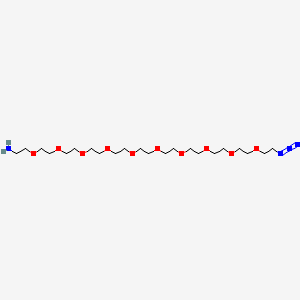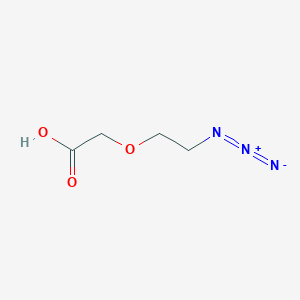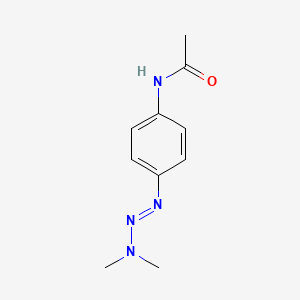
1-(4-Acetamidophenyl)-3,3-dimethyltriazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AC-24,055 is a synthetic insect feeding repellent used as an insecticide.
Scientific Research Applications
Metabolism and Anticancer Properties
- 1-(4-Acetamidophenyl)-3,3-dimethyltriazene is metabolized to produce 1-(4-acetylphenyl-3-methyltriazene and 4-aminoacetophenone, with a novel metabolite identified possessing similar antitumor activity as the parent drug (Farina et al., 1983).
Mutagenicity and Chromosomal Effects
- Studies on human peripheral blood lymphocytes indicated that 1-(4-Acetamidophenyl)-3,3-dimethyltriazene and related compounds have chromosomal aberration-inducing properties, significant at the 1% level of significance (Rössner et al., 1987).
In Vivo and In Vitro Metabolism
- This compound undergoes extensive metabolism both in vivo and in vitro in mice, producing metabolites with selective toxicity to certain lymphoma cells (Farina et al., 1982).
Synthesis and Antitumor Activity
- Synthesis of related compounds demonstrated potential in antitumor applications, with specific focus on various derivatives showing promise in combating malignant conditions (Iradyan et al., 2001).
Comparative Metabolism and Carcinogenicity
- Comparative studies on the metabolism and carcinogenicity of 1-(4-Acetamidophenyl)-3,3-dimethyltriazene revealed insights into the molecular requirements for systemic carcinogenic activity (Kolar & Habs, 2004).
Voltammetric Analysis
- Voltammetric determination techniques have been established for this compound, highlighting its potential as a genotoxic substance and assisting in analytical chemistry applications (Ignjatović et al., 1996).
Carcinogenesis Mechanism
- Research indicates that 1-(4-Acetamidophenyl)-3,3-dimethyltriazene is metabolized to form alkylating agents, contributing to our understanding of its carcinogenic mechanisms (Krüger et al., 1971).
Decomposition Pathways
- Studies on the decomposition of related triazenes have provided insights into the chemical pathways and potential applications in organic chemistry (Buxton & Heaney, 1973).
Antitumor Activity
- Various 1-aryl-3,3-dimethyltriazene derivatives have been synthesized and tested for antitumor activity, demonstrating varying levels of efficacy against specific lymphoma types in mice (Giraldi et al., 1977).
Electrochemical Synthesis
- Electrochemical studies have shown that 1-(p-R-aryl)-3,3-dimethyltriazenes can be anodically oxidized to produce diazonium ions, opening pathways for the synthesis of heterocycles from triazenes (Wei & Speiser, 1995).
Gene Conversion Induction
- Research on Saccharomyces cerevisiae showed that 1-(4-Acetamidophenyl)-3,3-dimethyltriazene induces mitotic gene conversion, highlighting its genetic effectiveness and potential in genetic research (Siebert & Kolar, 1973).
Enzymatic Dealkylation
- Enzymatic dealkylation studies on this compound and similar triazenes provide insights into their potential carcinogenic mechanisms and metabolic pathways (Preussmann et al., 1969).
Stripping Voltammetry for Trace Determination
- Advanced voltammetric techniques have been developed for trace determination of carcinogenic substances, including derivatives of 1-(4-Acetamidophenyl)-3,3-dimethyltriazene, aiding in environmental and chemical analyses (Barek et al., 1992).
Antimetastatic Activity Study
- Studies on the antimetastatic activity of 3,3-dimethyltriazene aryl derivatives, including 1-(4-Acetamidophenyl)-3,3-dimethyltriazene, have contributed to the understanding of their potential in cancer treatment (Kazhemekaite et al., 2005).
Genotoxic Activity and Stability
- Research into the genotoxic activity and chemical stability of various arylalkyltriazenes, including this compound, has provided valuable information for developing safer and more effective antitumor agents (Thust et al., 1991).
Polarographic Analysis
- Polarographic analysis has been conducted for derivatives of 1-(4-Acetamidophenyl)-3,3-dimethyltriazene, contributing to the understanding of its electrochemical properties and potential applications in analytical chemistry (Barek et al., 1992).
properties
CAS RN |
1933-50-2 |
|---|---|
Product Name |
1-(4-Acetamidophenyl)-3,3-dimethyltriazene |
Molecular Formula |
C10H14N4O |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-[4-(dimethylaminodiazenyl)phenyl]acetamide |
InChI |
InChI=1S/C10H14N4O/c1-8(15)11-9-4-6-10(7-5-9)12-13-14(2)3/h4-7H,1-3H3,(H,11,15) |
InChI Key |
KTBWSGZJCVRIRH-OUKQBFOZSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N=NN(C)C |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NN(C)C |
Appearance |
Solid powder |
Other CAS RN |
1933-50-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AC-24,055; AC24,055; AC 24,055; AC-24055; AC24055; AC 24055; CL24055; CL 24055; CL-24055; NSC 157031; NSC-157031; NSC157031 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




